

Nafamostat mesylate animal model exertional heat stroke research

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Compound Focus: Nafamostat Mesylate

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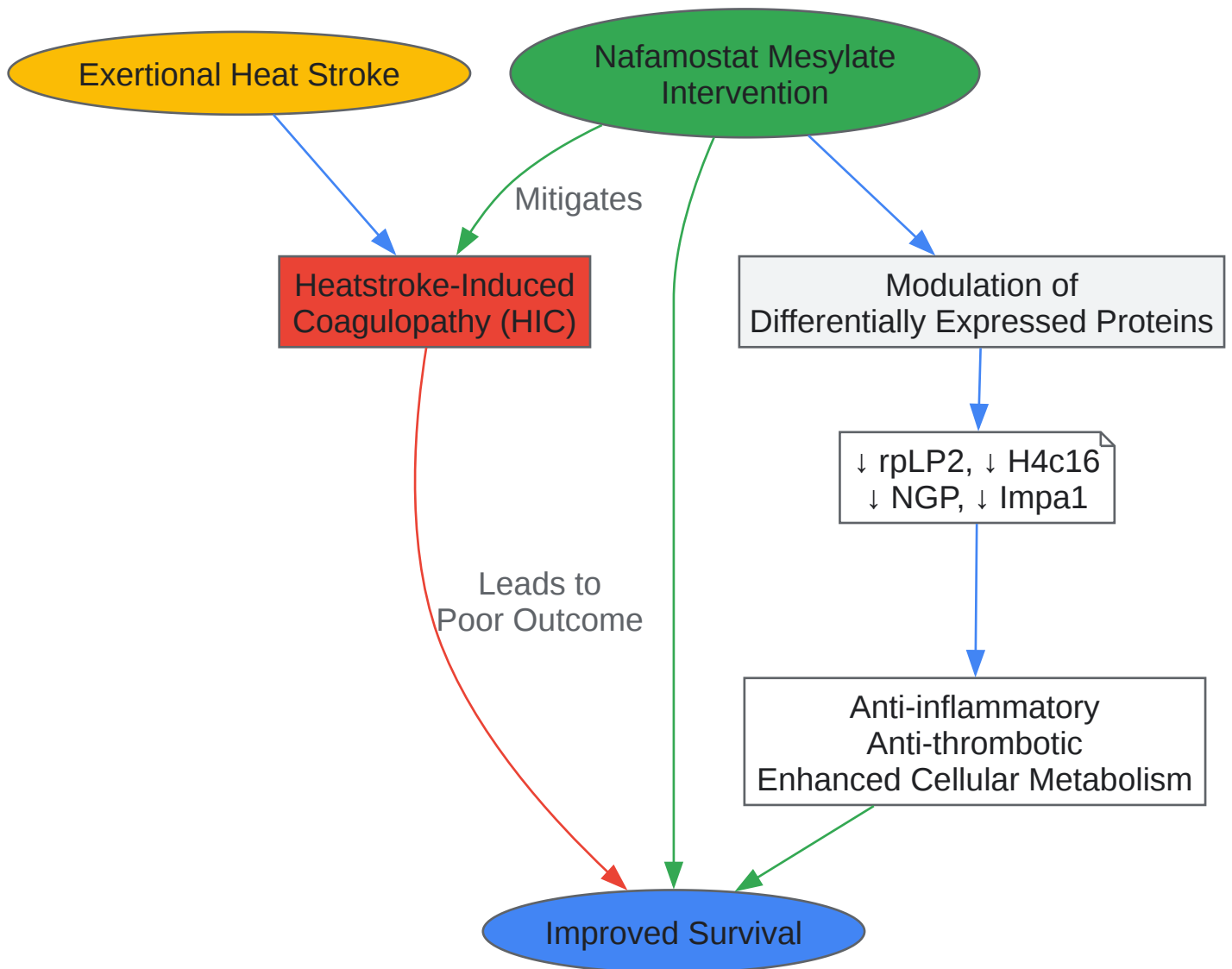
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Application Notes: Nafamostat Mesylate in EHS

Nafamostat mesylate (NM) is a synthetic serine protease inhibitor with potent anticoagulant and anti-inflammatory properties [1]. Its very short half-life of approximately 8 minutes makes it an attractive candidate for anticoagulation therapy where bleeding risk is a concern [2].

The primary rationale for investigating NM in EHS is to counteract **heatstroke-induced coagulopathy (HIC)**, a major driver of mortality characterized by a cytokine storm, endothelial damage, and rapid consumption of coagulation factors [2]. A 2025 preclinical study demonstrated that NM intervention improves 72-hour survival in a rat EHS model by addressing this very issue [2] [3].

The graphic below summarizes the proposed mechanism of action of NM based on the findings of this study.



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Experimental Protocol (Rat EHS Model)

The following detailed protocol is adapted from the 2025 study by *Frontiers in Pharmacology* [2].

Animal Model Preparation

- **Animals:** Use 45 specific pathogen-free (SPF) male Sprague Dawley (SD) rats.
- **Acclimatization:** House rats for 7 days in a controlled environment (25°C ± 1°C, 40-50% relative humidity) with free access to food and water.

- **Telemetry Capsule Implantation:** Implant abdominal temperature telemetry capsules under anesthesia (intraperitoneal pentobarbital, 45 mg/kg) at least 7 days before EHS induction to allow for wound healing and recovery [2].

Exertional Heat Stroke (EHS) Induction

- **Pre-conditioning:** Fast rats for 24 hours before the procedure with limited water access.
- **Environmental Chamber:** Place rats in an artificial climate chamber set to 40°C and 70% relative humidity.
- **Treadmill Exercise:** Position rats on a treadmill. Start at 5 m/min and incrementally increase to a steady pace of 15 m/min.
- **Fatigue Stimulus:** Use electrodes at the end of each lane to deliver a 1 mA electrical stimulus to motivate continued running.
- **Endpoint Definition:** The EHS model is successfully established when a rat stops running for 5 seconds despite electrical stimulus and its core body temperature reaches **42.5°C** [2].

Drug Administration and Group Allocation

Randomly assign rats into three groups (n=15 per group) immediately after successful EHS induction:

Group	Treatment	Administration
Control (Con)	No treatment	-
EHS Model (EHS)	5% glucose solution	Intraperitoneal injection, 0.5 mg/kg
Nafamostat (NM)	Nafamostat mesylate solution	Intraperitoneal injection, 0.5 mg/mL (equivalent volume to EHS group) [2]

Data and Sample Collection

- **Survival Analysis:** A subset of 10 rats from each group should be monitored for a 72-hour survival rate.
- **Terminal Sampling:** At the 3-hour post-model-induction time point, collect samples under anesthesia:

- **Blood Collection:** Draw blood into EDTA tubes for hematology and sodium citrate tubes for coagulation profiles.
- **Tissue Harvesting:** Excise and preserve brain, heart, lung, kidney, liver, and duodenum tissues in 4% formaldehyde for histopathology [2].

Data Analysis and Outcomes

The expected outcomes and methods for analysis based on the referenced study are summarized below.

Key Outcome Measures and Techniques

Analysis Type	Specific Measures	Experimental Technique
Hematology & Coagulation	Platelet count, Hemoglobin, PT, APTT, TT, Fibrinogen, D-dimer, FDP	Automated hematology & coagulation analyzers [2]
Histopathology	Thrombus formation in brain, lungs, liver; general organ damage	H&E staining of tissue sections, microscopic examination [2]
Proteomics	Identification & quantification of differentially expressed proteins	Quantitative proteomics, validation by Parallel Reaction Monitoring (PRM) [2]

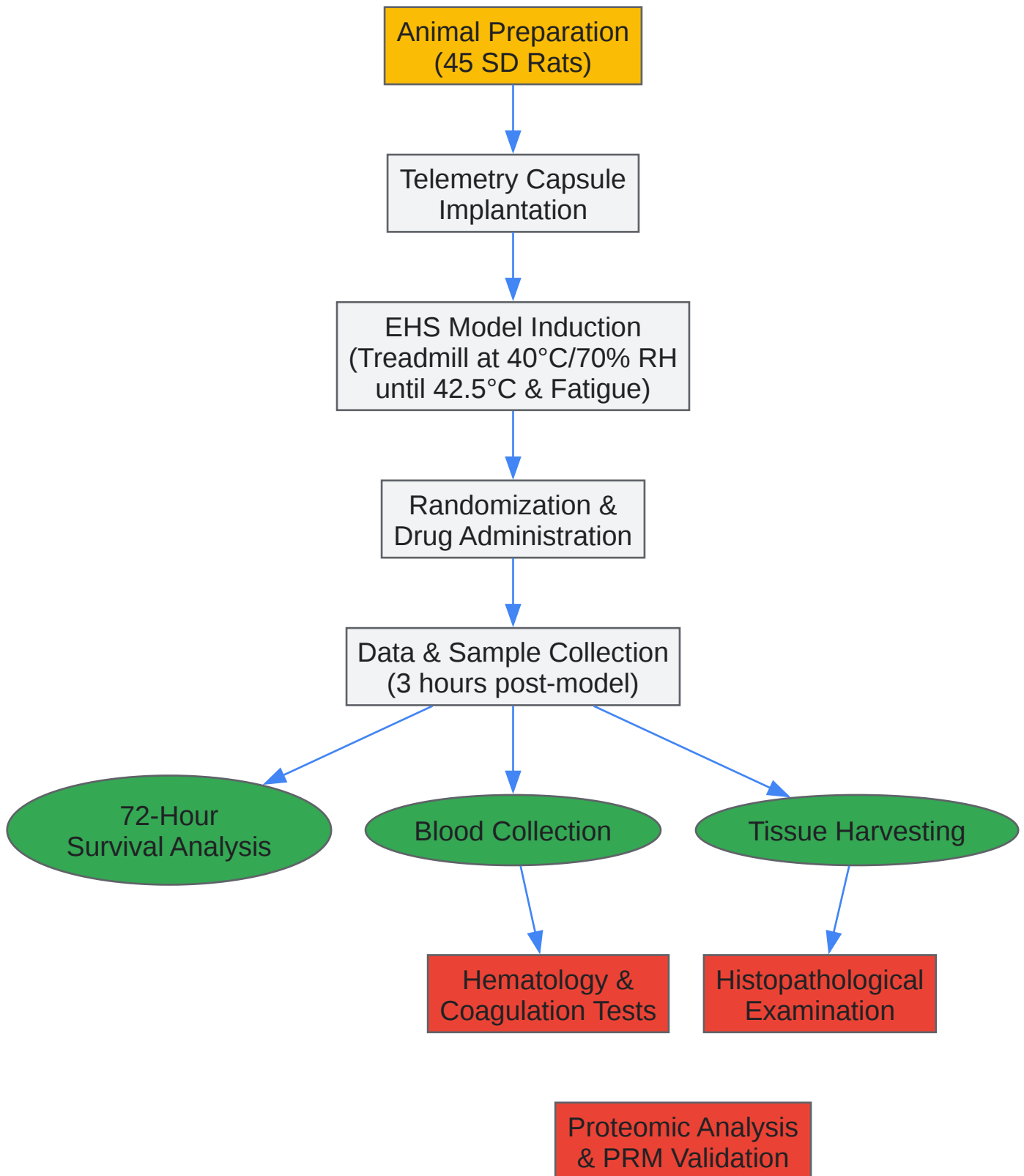
Expected Quantitative Results

The following table summarizes the key findings expected from the NM treatment group compared to the EHS model group.

Parameter	EHS Model Group	NM Treatment Group	Change & Significance
72-hour Survival Rate	Baseline	"Markedly higher" [2]	✓ Improvement
Platelet Count	Low (Thrombocytopenia)	Elevated	✓ Improvement [2]

Parameter	EHS Model Group	NM Treatment Group	Change & Significance
Coagulation Times (PT/APTT)	Prolonged	Significant reduction	✓ Improvement [2]
Thrombus Burden	Notable in brain, lungs, liver	Notable reduction	✓ Improvement [2]
Differentially Expressed Proteins	Baseline (1,971 identified)	160 downregulated, 52 upregulated	✓ Modulation [2]

The experimental workflow from model establishment to final analysis is outlined below.



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Discussion for Researchers

- **Clinical Translation:** While these animal model results are promising, note that NM's efficacy in human HIC patients is not yet fully established [2]. The ongoing EASNMS clinical trial (NCT06078839) evaluating NM for sepsis-associated coagulopathy may provide valuable insights for its potential use in critical care, including heat stroke [4].
- **Safety Profile:** NM's short half-life is a key safety advantage. However, be aware that known risks from its use in other conditions include agranulocytosis, hyperkalemia, and anaphylaxis [1]. The EASNMS trial excludes patients at high risk of bleeding [4].
- **Mechanistic Insight:** This protocol goes beyond simple survival benefits and provides a framework for uncovering the molecular mechanisms of NM action through proteomic analysis, which identified specific proteins like rpLP2, H4c16, NGP, and Impa1 as being modulated by the treatment [2].

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